![molecular formula C20H23N3O7 B14957502 N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine
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Overview
Description
5-(CARBAMOYLAMINO)-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID is a complex organic compound that features a unique combination of functional groups, including carbamoylamino, oxo, and chromenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. The key steps may include:
Formation of the chromenyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxo group: This step may involve oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the carbamoylamino group: This can be done through amide bond formation using carbamoyl chloride and an appropriate amine.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and chromenyl moieties.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the carbamoylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Compounds with additional oxygen functionalities.
Reduction products: Compounds with reduced oxo groups.
Substitution products: Compounds with modified carbamoylamino groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(CARBAMOYLAMINO)-2-[2-(HYDROXY)ACETAMIDO]PENTANOIC ACID: Similar structure but with a hydroxyl group instead of the chromenyl moiety.
5-(CARBAMOYLAMINO)-2-[2-(METHOXY)ACETAMIDO]PENTANOIC ACID: Similar structure but with a methoxy group instead of the chromenyl moiety.
Uniqueness
The presence of the chromenyl moiety in 5-(CARBAMOYLAMINO)-2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PENTANOIC ACID imparts unique chemical and biological properties, distinguishing it from other similar compounds. This moiety may enhance the compound’s stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C20H23N3O7 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H23N3O7/c21-20(28)22-8-2-5-15(18(25)26)23-17(24)10-29-11-6-7-13-12-3-1-4-14(12)19(27)30-16(13)9-11/h6-7,9,15H,1-5,8,10H2,(H,23,24)(H,25,26)(H3,21,22,28)/t15-/m0/s1 |
InChI Key |
BTRQMHXZOMCQNU-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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